

discovery and isolation of Heptaphylline from Clausena heptaphylla

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Heptaphylline*

Cat. No.: *B100896*

[Get Quote](#)

The Discovery and Isolation of Heptaphylline: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Heptaphylline, a carbazole alkaloid first identified in *Clausena heptaphylla*, has garnered significant interest within the scientific community for its potential therapeutic applications, particularly in oncology. This technical guide provides an in-depth overview of the discovery, isolation, and characterization of **Heptaphylline**. It details the experimental protocols for its extraction from *Clausena heptaphylla* and summarizes its key physicochemical and bioactivity data. Furthermore, this document elucidates the molecular pathways through which **Heptaphylline** exerts its biological effects, offering valuable insights for researchers and professionals in drug development.

Introduction

Clausena heptaphylla (Roxb.) Wight & Arn., a plant belonging to the Rutaceae family, has a history of use in traditional medicine.^[1] Phytochemical investigations of this plant have led to the isolation of various secondary metabolites, including carbazole alkaloids.^{[2][3]} Among these, **Heptaphylline** has emerged as a compound of significant interest due to its

demonstrated biological activities. This guide serves as a comprehensive resource on the discovery and isolation of this promising natural product.

Discovery of Heptaphylline

Heptaphylline, with the chemical formula $C_{18}H_{17}NO_2$, was first isolated from the roots of *Clausena heptaphylla*.^[2] Subsequent studies have also identified its presence in other *Clausena* species, such as *Clausena harmandiana*. The initial structural elucidation was achieved through spectral and chemical analysis, and its structure was later confirmed by synthesis.^[2]

Experimental Protocols: Isolation of Heptaphylline

The isolation of **Heptaphylline** from *Clausena heptaphylla* typically involves solvent extraction followed by chromatographic purification. The following protocol is a composite of established methodologies for the isolation of carbazole alkaloids from *Clausena* species.

3.1. Plant Material Collection and Preparation

- Collection: The roots of *Clausena heptaphylla* are collected and authenticated.
- Cleaning and Drying: The collected roots are thoroughly washed with water to remove soil and debris, then air-dried in the shade for several weeks until completely dry.
- Grinding: The dried roots are ground into a coarse powder to increase the surface area for efficient extraction.

3.2. Extraction

- Solvent Extraction: The powdered root material is subjected to exhaustive extraction with methanol at room temperature for a period of several days to weeks. This process is often repeated multiple times to ensure complete extraction of the desired compounds.
- Concentration: The resulting methanolic extract is filtered and then concentrated under reduced pressure using a rotary evaporator to yield a crude extract.

3.3. Chromatographic Purification

- Column Preparation: A glass column is packed with silica gel (60-120 mesh) as the stationary phase, using a suitable non-polar solvent such as hexane to create a slurry and ensure uniform packing.
- Sample Loading: The crude methanolic extract is adsorbed onto a small amount of silica gel and loaded onto the top of the prepared column.
- Elution: The column is eluted with a gradient of solvents with increasing polarity. A common solvent system starts with hexane and gradually introduces a more polar solvent like ethyl acetate or chloroform, followed by methanol. The fractions are collected sequentially.
 - Note on Solvent Systems: While a definitive single solvent system for **Heptaphylline** is not universally cited, gradient elution with solvent systems such as hexane-ethyl acetate, chloroform-methanol, or n-butanol:glacial acetic acid:water have been used for the separation of constituents from Clausena extracts. The optimal gradient will depend on the specific extract and column characteristics.
- Fraction Analysis: Each collected fraction is analyzed by Thin Layer Chromatography (TLC) to monitor the separation of compounds. Fractions with similar TLC profiles are pooled together.
- Final Purification: The fractions containing **Heptaphylline** are further purified by repeated column chromatography or by preparative TLC to yield the pure compound.

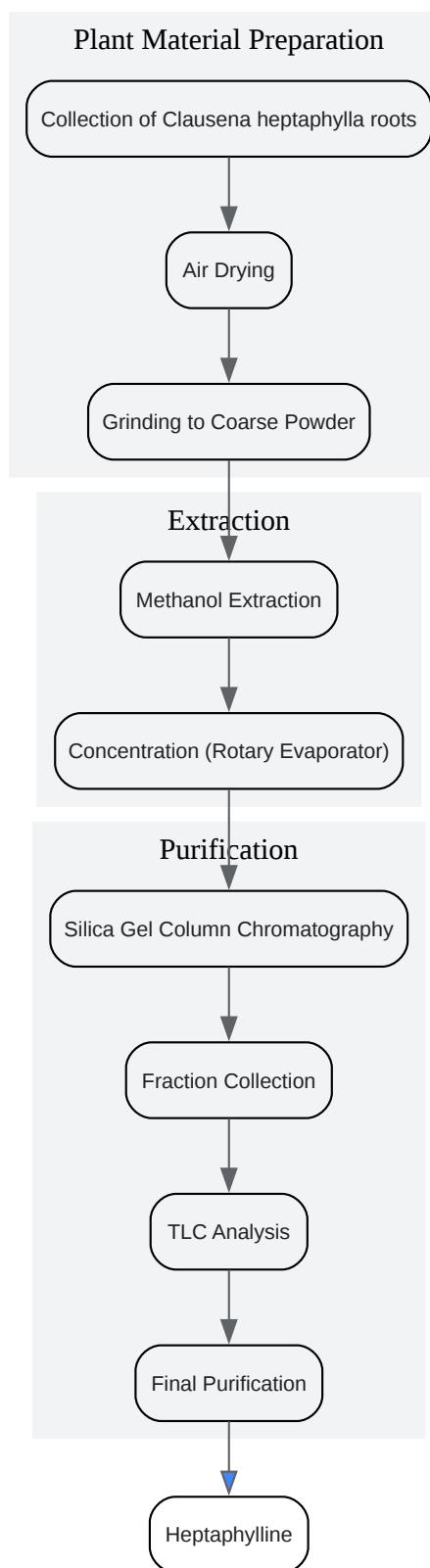
Data Presentation

4.1. Physicochemical Properties of **Heptaphylline**

Property	Value	Reference
Molecular Formula	C ₁₈ H ₁₇ NO ₂	
Molecular Weight	279.34 g/mol	
Appearance	Solid	
Melting Point	171-172 °C	
IUPAC Name	2-hydroxy-1-(3-methylbut-2-enyl)-9H-carbazole-3-carbaldehyde	

4.2. Spectroscopic Data of **Heptaphylline**

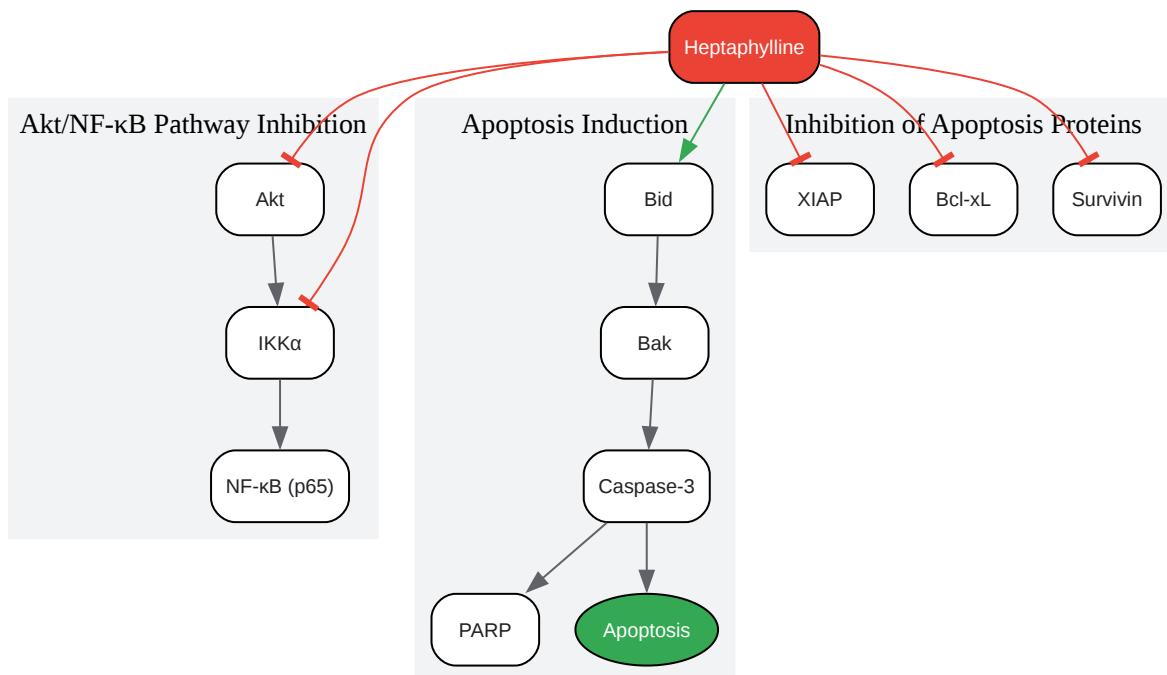
The structural confirmation of **Heptaphylline** is achieved through various spectroscopic techniques.


¹ H NMR (Acetone-d ₆)	¹³ C NMR (Acetone-d ₆)
Data not available in a structured format in the search results.	A comprehensive list of chemical shifts is available on spectral databases such as SpectraBase. [4] [5]
<hr/>	
Mass Spectrometry	
<hr/>	
Specific mass spectral data for the non-deuterated compound is not detailed in the provided search results, though a GC-MS spectrum of Heptaphylline-D2 is available on SpectraBase. [6]	

4.3. Bioactivity of **Heptaphylline** (IC₅₀ Values)

Cell Line	Cancer Type	IC ₅₀ (μM)	Reference
PANC-1	Pancreatic Cancer	12	
HT-29	Colon Adenocarcinoma	46.72 (48h)	

Mandatory Visualizations


Experimental Workflow

[Click to download full resolution via product page](#)

Caption: Workflow for the Isolation of **Heptaphylline**.

Heptaphylline-Induced Apoptosis Signaling Pathway

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. researchgate.net [researchgate.net]

- 2. Carbazole alkaloid with antimicrobial activity from Clausena heptaphylla - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Use of stability statistics in the selection of Clausena heptaphylla (Roxb.) Wight & Arn for novel anethole rich strain (Jor Lab CH-2) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. dev.spectrabase.com [dev.spectrabase.com]
- 5. spectrabase.com [spectrabase.com]
- 6. dev.spectrabase.com [dev.spectrabase.com]
- To cite this document: BenchChem. [discovery and isolation of Heptaphylline from Clausena heptaphylla]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b100896#discovery-and-isolation-of-heptaphylline-from-clausena-heptaphylla]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com